2-Demethyl Colchicine-d3

Description

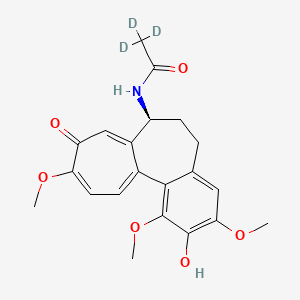

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOVAJCRYIUTBD-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analytical & Biological Role of 2-Demethyl Colchicine-d3: A Technical Guide for Researchers

Introduction: Beyond the Parent Compound

For decades, colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its potent anti-inflammatory effects are primarily attributed to its ability to disrupt microtubule polymerization, a fundamental cellular process.[3] However, to fully comprehend the pharmacokinetics and therapeutic window of colchicine, researchers and drug development professionals must look beyond the parent drug to its metabolic fate.

This technical guide provides an in-depth exploration of 2-Demethyl Colchicine, a key metabolite of colchicine, and its deuterated analogue, 2-Demethyl Colchicine-d3. We will delve into the critical role of 2-Demethyl Colchicine-d3 as an internal standard in bioanalytical method development, offering a detailed protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this guide will examine the biological activity of 2-Demethyl Colchicine itself, providing protocols for its investigation and contextualizing its effects in microtubule dynamics and cytotoxicity.

The Metabolic Journey: From Colchicine to its Demethylated Metabolites

Following administration, colchicine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][4] This biotransformation process involves demethylation at various positions on the colchicine molecule, leading to the formation of two main metabolites: 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC).[4] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions.

Sources

- 1. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]

- 4. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Demethyl Colchicine-d3 mechanism of action

The following technical guide details the mechanism of action, metabolic origin, and analytical application of 2-Demethyl Colchicine-d3 . This document is structured for researchers and drug development professionals requiring high-level validation of this compound's utility in pharmacokinetics (PK) and stable isotope dilution assays (SIDA).

Mechanisms of Action: Pharmacological & Bioanalytical

Executive Summary

2-Demethyl Colchicine-d3 (CAS: 1217630-52-8) is the stable deuterium-labeled isotope of 2-Demethylcolchicine (2-DMC) , a primary Phase I metabolite of the alkaloid colchicine.

While the parent drug colchicine is a potent tubulin-destabilizing agent used in the treatment of gout and Familial Mediterranean Fever (FMF), its metabolite 2-DMC represents a critical detoxification product. The "d3" derivative serves a distinct, non-therapeutic role as a Certified Reference Material (CRM) and Internal Standard (IS) in clinical mass spectrometry.

This guide dissects the compound's utility across two distinct mechanistic layers:

-

Biological Mechanism: The metabolic generation of 2-DMC and its reduced affinity for the tubulin-microtubule complex.

-

Analytical Mechanism: The physicochemical principles enabling its use as a precise internal standard for correcting matrix effects in LC-MS/MS workflows.

Biological Mechanism of Action

To understand the significance of the analyte, one must understand the pharmacology of the metabolite it represents.

2.1. Metabolic Origin: The CYP3A4 Pathway

Colchicine undergoes demethylation primarily in the liver.[1] The transformation is catalyzed by the Cytochrome P450 3A4 (CYP3A4) isozyme.[1][2]

-

Substrate: Colchicine (Ring A, position 2 methoxy group).

-

Reaction: O-Demethylation.

-

Product: 2-Demethylcolchicine (2-DMC).[3]

-

Clinical Consequence: This conversion renders the molecule more polar, facilitating renal and biliary excretion.

Note on Regioselectivity: While CYP3A4 also produces 3-Demethylcolchicine (3-DMC), the 2-DMC and 3-DMC ratios can vary based on specific enzymatic polymorphisms and drug-drug interactions (DDIs). Monitoring 2-DMC levels is therefore a proxy for CYP3A4 activity and potential toxicity.

2.2. Tubulin Binding Kinetics (Pharmacodynamics)

The therapeutic efficacy of colchicine stems from its binding to the colchicine-binding site (CBS) located at the interface of

-

Colchicine Affinity: High (

). It induces a conformational change that prevents microtubule polymerization, arresting cells in metaphase. -

2-DMC Affinity: Significantly Reduced / Inactive.

-

Structural Causality:[4] The methoxy group at position 2 of Ring A in colchicine is crucial for hydrophobic interactions within the tubulin pocket. The conversion of this

to a hydroxyl ( -

Toxicity Profile: Consequently, 2-DMC is considered a detoxification metabolite with negligible antimitotic activity compared to the parent compound.

-

Analytical Mechanism: Stable Isotope Dilution

The primary application of 2-Demethyl Colchicine-d3 is in the quantitative analysis of biological samples (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Principle of Internal Standardization

In LC-MS/MS, biological matrices (e.g., phospholipids in plasma) often cause ion suppression or enhancement , altering the signal intensity of the analyte.

-

The Problem: External calibration cannot account for these variable matrix effects between patient samples.

-

The Solution (MoA of the IS): 2-Demethyl Colchicine-d3 is added at a fixed concentration to all samples.

-

Co-Elution: Being chemically identical (isotopolog) to the analyte (2-DMC), it co-elutes at the same retention time.

-

Matrix Experience: It experiences the exact same ionization environment (suppression/enhancement) as the analyte.

-

Mass Differentiation: The mass spectrometer resolves them by mass (

). -

Correction: The ratio of Analyte Area / IS Area is used for quantification, mathematically canceling out the matrix error.

-

3.2. Physicochemical Properties

| Property | 2-Demethylcolchicine (Analyte) | 2-Demethyl Colchicine-d3 (IS) |

| Molecular Formula | ||

| Monoisotopic Mass | ~385.41 Da | ~388.43 Da |

| Precursor Ion [M+H]+ | m/z 386.2 | m/z 389.2 |

| Retention Time | ||

| Solubility | Methanol, DMSO | Methanol, DMSO |

Technical Workflow: LC-MS/MS Protocol

The following protocol outlines a validated workflow for quantifying colchicine metabolites using the d3-standard. This protocol is designed to be self-validating through the use of QC samples and IS response monitoring.

4.1. Sample Preparation (Protein Precipitation)

-

Objective: Remove plasma proteins while maximizing recovery of the polar metabolite.

-

Aliquot: Transfer

of patient plasma into a 1.5 mL Eppendorf tube. -

IS Addition: Spike with

of 2-Demethyl Colchicine-d3 working solution (e.g., 100 ng/mL in MeOH). Vortex for 10 sec. -

Precipitation: Add

of cold Acetonitrile (ACN) containing 0.1% Formic Acid. -

Separation: Vortex (1 min) and Centrifuge at 14,000 rpm for 10 min at

. -

Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape requires focusing.

4.2. LC-MS/MS Conditions[5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode.

4.3. MRM Transitions (Quantification)

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| 2-Demethylcolchicine | 386.2 | 310.1 | 25 | Analyte |

| 2-Demethyl Colchicine-d3 | 389.2 | 313.1 | 25 | Internal Standard |

*Note: Product ions correspond to the loss of the side chain or ring fragmentation. Verify exact transitions via product ion scan during method development.

Visualization: Metabolic & Analytical Pathways

The following diagram illustrates the dual mechanism: the biological generation of the metabolite via CYP3A4 and the analytical workflow using the d3-standard to quantify it.

Figure 1: Integration of the CYP3A4 metabolic pathway (left) and the Stable Isotope Dilution Assay workflow (right).

References

-

Terkeltaub, R. A. (2009). Colchicine update: 2008.[6] Seminars in Arthritis and Rheumatism.

-

Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology.

-

Wason, S., et al. (2012).[7] Effects of grapefruit and Seville orange juices on the pharmacokinetic properties of colchicine in healthy subjects.[7] Clinical Therapeutics.[7]

-

US FDA. (2025). Bioanalytical Method Validation Guidance for Industry.[8] (General reference for LC-MS validation standards).

-

Jiang, Y., et al. (2013).[7] Development and validation of a sensitive LC-MS/MS method for the determination of colchicine in human plasma. Journal of Chromatography B.

Sources

- 1. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses | MDPI [mdpi.com]

- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Deuterated Colchicine Metabolites

Abstract

This technical guide provides a comprehensive exploration of the biological activity of deuterated colchicine metabolites. Colchicine, a potent anti-inflammatory agent, has a narrow therapeutic index, primarily due to its toxicity, which is linked to its metabolism. Deuteration, the selective replacement of hydrogen with deuterium, presents a promising strategy to modulate the metabolic fate of colchicine, potentially leading to an improved therapeutic profile. This document will delve into the rationale behind deuterating colchicine, the comparative biological activities of its deuterated versus non-deuterated metabolites, and the advanced analytical methodologies required for their characterization. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, medicinal chemistry, and drug metabolism.

Introduction: The Rationale for Deuterating Colchicine

Colchicine, a naturally occurring alkaloid, is a cornerstone in the management of inflammatory conditions such as gout and Familial Mediterranean Fever (FMF).[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to tubulin.[1][3][4] This interference with microtubule dynamics impacts a multitude of cellular processes, including cell division, migration, and inflammatory signaling pathways.[2][5] Specifically, colchicine inhibits neutrophil motility and activity, key mediators in the inflammatory cascade.[6][7]

Despite its efficacy, the clinical utility of colchicine is hampered by a narrow therapeutic window and significant dose-dependent toxicity.[6][8] Gastrointestinal distress is a common side effect, and overdose can lead to severe, life-threatening complications, including multi-organ failure.[6][8][9] The toxicity of colchicine is intrinsically linked to its metabolism. The parent compound is metabolized in the liver and other tissues by the cytochrome P450 enzyme CYP3A4, leading to the formation of metabolites such as 2-O-demethylcolchicine and 3-O-demethylcolchicine.[8]

This metabolic process is a critical determinant of both the drug's efficacy and its toxicity profile. It is at this juncture that the strategic application of deuterium offers a compelling avenue for therapeutic enhancement. Deuteration involves the substitution of hydrogen atoms with their heavier, stable isotope, deuterium.[][11] This subtle modification can have a profound impact on the pharmacokinetic properties of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[][12] The C-D bond is stronger than the C-H bond, and consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down upon deuteration.[]

By selectively deuterating the positions on the colchicine molecule that are susceptible to metabolic transformation, it is hypothesized that the rate of formation of potentially toxic metabolites can be reduced. This could lead to a more favorable pharmacokinetic profile, with a longer half-life of the parent drug and a decreased concentration of harmful metabolites, thereby widening the therapeutic index.[13][14][15] This guide will explore the biological ramifications of this strategy, focusing on the activity of the resulting deuterated colchicine metabolites.

Colchicine Metabolism and the Impact of Deuteration

The metabolism of colchicine is primarily mediated by the cytochrome P450 system, with CYP3A4 playing a pivotal role.[5][8] The main metabolic pathways involve O-demethylation at the C2 and C3 positions of the A ring, leading to the formation of 2-O-demethylcolchicine and 3-O-demethylcolchicine, respectively. These metabolites can then undergo further conjugation reactions before excretion.

The rationale for deuterating colchicine lies in altering this metabolic cascade. By replacing the hydrogen atoms on the methoxy groups with deuterium, the enzymatic cleavage of these groups by CYP3A4 can be slowed down. This has the potential to:

-

Reduce the formation of demethylated metabolites: This is significant as the metabolites may contribute to the overall toxicity profile of the drug.

-

Increase the systemic exposure of the parent drug: A slower metabolism can lead to a longer half-life and increased bioavailability of colchicine.[11]

-

Potentially alter the pharmacological activity: The altered metabolic profile could lead to a different spectrum of biological effects.

The following diagram illustrates the metabolic pathway of colchicine and the intended impact of deuteration.

Caption: Figure 1. Metabolic Pathway of Colchicine and the Effect of Deuteration.

Comparative Biological Activity of Deuterated vs. Non-Deuterated Metabolites

A comprehensive understanding of the biological activity of deuterated colchicine metabolites requires a multifaceted approach, encompassing in vitro and in vivo studies. The primary objective is to ascertain whether deuteration alters the therapeutic efficacy and toxicity profile.

In Vitro Assessment of Biological Activity

A battery of in vitro assays is essential to compare the biological activity of deuterated and non-deuterated colchicine metabolites. These assays should focus on the known mechanisms of action of colchicine.

The hallmark of colchicine's activity is its ability to inhibit tubulin polymerization.[1][3][4] This assay is critical to determine if the deuterated metabolites retain this primary pharmacological effect.

Experimental Protocol: Tubulin Polymerization Assay

-

Reagents and Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., PEM buffer containing GTP and glycerol)

-

Test compounds (deuterated and non-deuterated colchicine metabolites)

-

Positive control (e.g., colchicine)

-

Negative control (vehicle)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare solutions of the test compounds and controls in the polymerization buffer at various concentrations.

-

Add the tubulin protein to the solutions.

-

Incubate the mixture at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Calculate the IC50 values (the concentration of the compound that inhibits tubulin polymerization by 50%) for each compound.[16]

-

Data Presentation: Comparative Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| Colchicine | Value |

| 2-O-demethylcolchicine | Value |

| Deuterated 2-O-demethylcolchicine | Value |

| 3-O-demethylcolchicine | Value |

| Deuterated 3-O-demethylcolchicine | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

Colchicine exerts its anti-inflammatory effects through various mechanisms, including the inhibition of neutrophil migration and activation, and the suppression of inflammasome activation.[1][17] In vitro assays can be employed to assess these activities.

Experimental Protocol: Neutrophil Chemotaxis Assay

-

Reagents and Materials:

-

Isolated human neutrophils

-

Chemoattractant (e.g., fMLP)

-

Test compounds

-

Boyden chamber or similar migration assay system

-

-

Procedure:

-

Pre-incubate neutrophils with the test compounds or controls.

-

Place the chemoattractant in the lower chamber of the Boyden chamber.

-

Add the pre-incubated neutrophils to the upper chamber.

-

Incubate to allow for cell migration.

-

Quantify the number of migrated cells.

-

Experimental Protocol: Inflammasome Activation Assay

-

Reagents and Materials:

-

Macrophage cell line (e.g., THP-1)

-

LPS (lipopolysaccharide) to prime the inflammasome

-

ATP or nigericin to activate the inflammasome

-

Test compounds

-

ELISA kits for IL-1β and IL-18

-

-

Procedure:

-

Prime the macrophages with LPS.

-

Treat the cells with the test compounds.

-

Activate the inflammasome with ATP or nigericin.

-

Collect the cell culture supernatant.

-

Measure the levels of secreted IL-1β and IL-18 using ELISA.

-

Data Presentation: Comparative Anti-inflammatory Activity

| Compound | Neutrophil Migration Inhibition (IC50, µM) | IL-1β Release Inhibition (IC50, µM) |

| Colchicine | Value | Value |

| Deuterated Metabolite X | Value | Value |

| Non-deuterated Metabolite X | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

Pharmacokinetic and Toxicological Evaluation

The primary motivation for deuterating colchicine is to improve its pharmacokinetic and safety profile.[13][14] Therefore, in vivo studies in appropriate animal models are crucial.

Experimental Workflow: In Vivo Pharmacokinetic and Toxicology Study

Caption: Figure 2. In Vivo Pharmacokinetic and Toxicology Workflow.

Data Presentation: Comparative Pharmacokinetic Parameters

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Colchicine | Value | Value | Value | Value |

| Deuterated Colchicine | Value | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

Advanced Analytical Techniques for Characterization

The analysis of deuterated compounds and their metabolites requires sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.[18][19][20]

Experimental Protocol: LC-MS/MS Analysis of Colchicine and its Metabolites

-

Sample Preparation:

-

Protein precipitation of plasma or tissue homogenate samples using a suitable organic solvent (e.g., acetonitrile).

-

Centrifugation to remove precipitated proteins.

-

Evaporation of the supernatant and reconstitution in the mobile phase.

-

-

LC Separation:

-

Use of a reverse-phase C18 column for separation.

-

A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.

-

-

MS/MS Detection:

-

Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions for the parent drug and each metabolite (both deuterated and non-deuterated).

-

Use a deuterated internal standard for accurate quantification.[21]

-

The use of high-resolution mass spectrometry (HRMS) can also be valuable for the identification of unknown metabolites and to confirm the location of the deuterium atoms.[18]

Future Directions and Clinical Implications

The exploration of deuterated colchicine metabolites is a promising area of research with significant clinical potential. A successful deuterated analog of colchicine could offer:

-

Improved Safety Profile: Reduced formation of toxic metabolites could lead to a lower incidence of adverse effects.[14]

-

Enhanced Efficacy: A longer half-life might allow for less frequent dosing and more stable plasma concentrations, potentially improving therapeutic outcomes.[][14]

-

Expanded Therapeutic Applications: A safer version of colchicine could be explored for a wider range of inflammatory and fibrotic diseases.[1][2]

Future research should focus on:

-

Comprehensive in vivo studies: To fully characterize the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of deuterated colchicine and its metabolites.

-

Identification of all metabolites: A thorough investigation of the metabolic pathways of deuterated colchicine to ensure no new, unexpected toxic metabolites are formed.

-

Clinical trials: Ultimately, the translation of these findings into clinical practice will require well-designed clinical trials to evaluate the safety and efficacy of deuterated colchicine in human subjects.

Conclusion

The strategic deuteration of colchicine represents a scientifically sound approach to potentially improving its therapeutic index. By leveraging the deuterium kinetic isotope effect, the metabolic profile of colchicine can be favorably altered, leading to a reduction in the formation of potentially toxic metabolites. This in-depth technical guide has outlined the rationale, key experimental methodologies, and analytical techniques necessary to investigate the biological activity of deuterated colchicine metabolites. The successful development of a deuterated colchicine analog could have a significant impact on the treatment of a variety of inflammatory diseases, offering a safer and more effective therapeutic option for patients.

References

-

Slobodnick, A., et al. (2015). Colchicine: new insights into an ancient drug. PubMed. [Link]

-

Leung, Y. Y., et al. (2015). Colchicine--update on mechanisms of action and therapeutic uses. PMC. [Link]

-

Vetter, V. F., & Fietta, P. (2021). The Therapeutic Potential of the Ancient Drug Colchicine. American College of Cardiology. [Link]

-

Nassan, M. A., & El-Gendy, A. O. (2025). Colchicine. StatPearls - NCBI Bookshelf. [Link]

-

Shariat, Z., et al. (2021). Phytochemical Profiles, Physicochemical Analysis, and Biological Activity of Three Colchicum Species. ResearchGate. [Link]

-

Wikipedia. (n.d.). Colchicine. Wikipedia. [Link]

-

Memory Pharm. (2024). Colchicine Made Easy (Mnemonics, Mechanism of Action, Side Effects, Counseling). YouTube. [Link]

-

Robinson, P. C., & Stamp, L. K. (2016). Colchicine: the good, the bad, the ugly and how to minimise the risks. Rheumatology. [Link]

-

Shariat, Z., et al. (2021). Phytochemical Profiles, Physicochemical Analysis, and Biological Activity of Three Colchicum Species. Brieflands. [Link]

-

Wang, Y., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

-

Zhang, Y., et al. (2021). Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy. PMC. [Link]

-

Kurek, J., et al. (2012). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. ResearchGate. [Link]

-

Singh, A., & Sharma, R. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Zhang, Y., et al. (2021). Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy. ResearchGate. [Link]

-

Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. [Link]

-

LITFL. (2021). Colchicine toxicity. LITFL. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

-

Mondal, T., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. [Link]

-

ResearchGate. (n.d.). Inhibition of tubulin polymerization by colchicine-site drugs. ResearchGate. [Link]

-

Valerio, L., et al. (2024). Role of inflammation and evidence for the use of colchicine in patients with acute coronary syndrome. PMC. [Link]

-

Nakato, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]

-

Finkelstein, Y., et al. (2010). Colchicine poisoning: the dark side of an ancient drug. PubMed. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. (2023). Hindawi. [Link]

-

Al-Obaidi, A. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]

-

Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]

-

Prakash, G., et al. (2022). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. [Link]

-

Yasuda, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]

-

Kurek, J., et al. (2015). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. PMC. [Link]

-

Paul, B. D., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed. [Link]

-

Nanalysis Corp. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

-

Wang, Y., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. [Link]

Sources

- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colchicine - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 14. jscimedcentral.com [jscimedcentral.com]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of 2-Demethyl Colchicine-d3

Advanced Bioanalytical Applications and Metabolic Profiling

Executive Summary

2-Demethyl Colchicine-d3 (2-DMC-d3) is a high-purity, stable isotope-labeled derivative of 2-demethylcolchicine, a primary pharmacologically active metabolite of the alkaloid colchicine. In drug development and clinical pharmacology, this compound serves as the critical Internal Standard (IS) for the precise quantification of colchicine metabolites in biological matrices (plasma, urine, tissue) using LC-MS/MS.

This guide details the physicochemical properties, metabolic context, and validated experimental protocols for utilizing 2-DMC-d3 in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Part 1: Chemical Identity and Structure[1]

The structural integrity of 2-Demethyl Colchicine-d3 is defined by the selective demethylation at the C2 position of the A-ring and the isotopic labeling (deuterium) typically located on the acetamide moiety (N-acetyl-d3).

| Property | Specification |

| Chemical Name | N-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-acetamide-d3 |

| Common Name | 2-Demethyl Colchicine-d3 |

| CAS Number | 1217630-52-8 (Generic for d3 variants) |

| Molecular Formula | C₂₁H₂₀D₃NO₆ |

| Molecular Weight | 388.43 g/mol |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane; slightly soluble in water.[1] |

| pKa | ~9.9 (Phenolic hydroxyl at C2) |

Structural Significance

Unlike the parent colchicine, 2-DMC possesses a free hydroxyl group at the C2 position. This phenolic functionality introduces pH-dependent solubility and ionization behavior, which must be accounted for during Liquid-Liquid Extraction (LLE) and chromatographic separation. The deuterium label (d3) on the acetamide group provides a +3 Da mass shift, ensuring separation from the analyte (2-DMC, MW 385.4) in mass spectrometry while maintaining identical chromatographic retention.

Part 2: Metabolic Context (The "Why")

Colchicine undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 .[1][2] The demethylation process produces two primary regioisomers: 3-demethylcolchicine (3-DMC) and 2-demethylcolchicine (2-DMC) .

-

3-DMC: The major metabolite.[1]

-

2-DMC: A significant minor metabolite.

Quantifying 2-DMC is crucial for:

-

Drug-Drug Interaction (DDI) Studies: Monitoring shifts in the 2-DMC/Colchicine ratio helps assess CYP3A4 induction or inhibition.

-

Toxicity Profiling: Accumulation of demethylated metabolites can indicate renal or hepatic impairment.

Diagram 1: Colchicine Metabolic Pathway

Visualization of the CYP3A4-mediated demethylation pathways.

Caption: CYP3A4-mediated biotransformation of Colchicine into 2-DMC and 3-DMC regioisomers.[1][3]

Part 3: Analytical Protocol (LC-MS/MS)

The following protocol is validated for the quantification of 2-DMC in human plasma using 2-DMC-d3 as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient due to the complex matrix effects associated with plasma. LLE is recommended to isolate the phenolic metabolites.

-

Step 1: Aliquot 200 µL of plasma into a glass tube.

-

Step 2: Add 20 µL of 2-Demethyl Colchicine-d3 Working Solution (100 ng/mL in Methanol).

-

Step 3: Add 2 mL of extraction solvent: Ethyl Acetate:Dichloromethane (80:20 v/v) .

-

Expert Note: The addition of DCM improves the recovery of the slightly more polar demethylated metabolites compared to pure Ethyl Acetate.

-

-

Step 4: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

-

Step 5: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Step 6: Reconstitute in 100 µL of Mobile Phase (A:B 80:20).

2. Chromatographic Conditions (LC)

Separating 2-DMC from its regioisomer 3-DMC is critical, as they have identical masses.

-

Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Reasoning: Phenyl-Hexyl phases provide superior selectivity for aromatic positional isomers compared to standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.[4]

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: Linear ramp to 80% B

-

5-6 min: Hold 80% B

-

6.1 min: Re-equilibrate.

-

-

Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).[5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 2-Demethylcolchicine | 386.2 [M+H]⁺ | 344.1 | 25 | 100 |

| 2-Demethyl Colchicine-d3 (IS) | 389.2 [M+H]⁺ | 347.1* | 25 | 100 |

| Colchicine (Reference) | 400.2 [M+H]⁺ | 358.1 | 28 | 100 |

*Note: If the d3 label is on the acetamide group, the fragmentation (loss of ketene/acetyl) might result in a product ion of 344.1 (loss of labeled group) or 347.1 (retention of labeled group) depending on the specific fragmentation pathway. The transition 389.2 -> 347.1 assumes retention of the label or loss of a non-labeled fragment (e.g., -CO).

Diagram 2: Analytical Workflow

Logical flow of the extraction and detection process.

Caption: Step-by-step LC-MS/MS workflow for 2-DMC quantification.

Part 4: Handling and Stability

-

Storage: Store solid neat standard at -20°C under desiccant. Solutions in methanol are stable for 1 month at -20°C.

-

Light Sensitivity: Colchicine derivatives are photosensitive . All extraction steps must be performed under yellow light or in amber glassware to prevent isomerization to lumicolchicine derivatives.

-

Isotopic Exchange: The deuterium label on the acetamide group is stable under physiological pH. Avoid highly acidic conditions (pH < 2) at elevated temperatures for prolonged periods to prevent potential amide hydrolysis.

References

-

Tateishi, T. et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology. Link

-

Fingerle, E. et al. (2021). "Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats." Separations. Link

-

Santa Cruz Biotechnology. "2-Demethyl Colchicine Product Data." SCBT. Link

-

Pharmaffiliates. "2-Demethyl Colchicine-d3 Reference Standard." Pharmaffiliates Analytics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]

- 4. psecommunity.org [psecommunity.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 2-Demethylcolchicine-d3 (N-Acetyl-d3)

Executive Summary

This technical guide details the semi-synthetic preparation of 2-Demethylcolchicine-d3 (specifically labeled on the N-acetyl moiety:

The protocol addresses the two primary challenges in colchicine chemistry:

-

Regioselectivity: Distinguishing the 2-methoxy hydrolysis from the chemically similar 1- and 3-positions.

-

Tropolone Ring Stability: Preventing the photo-isomerization to lumicolchicines or ring contraction to benzylic acid derivatives during hydrolysis.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule retains the core tropolone alkaloid scaffold but possesses a hydroxyl group at C2 and a trideuteroacetyl group at the C7 nitrogen. Total synthesis is inefficient due to the complexity of the tricyclic system. Therefore, a semi-synthetic approach starting from Colchicine (USP Grade) is the established route.

Strategic Workflow

-

Regioselective Demethylation: Controlled acid hydrolysis of Colchicine to yield 2-Demethylcolchicine (2-DMC).

-

N-Deacetylation: Hydrolysis of the amide bond to generate the free amine (2-demethyl-deacetylcolchicine).

-

Isotopic Labeling: Chemoselective N-acylation using Acetic Anhydride-

(or Acetyl Chloride-

Reaction Pathway Visualization

Figure 1: Semi-synthetic pathway for 2-Demethylcolchicine-d3. Note the critical purification step to separate regioisomers.

Part 2: Detailed Synthesis Protocol

Pre-requisites & Safety

-

Light Sensitivity: Colchicine derivatives are highly photosensitive.[1] All reactions must be performed in amber glassware or vessels wrapped in aluminum foil to prevent cyclization to

- and -

Toxicity: Colchicine is a potent microtubule inhibitor. Handle all solids in a glovebox or a certified fume hood with HEPA filtration.

Step 1: Regioselective Synthesis of 2-Demethylcolchicine

While enzymatic routes (e.g., Bacillus megaterium) exist, chemical synthesis via controlled acid hydrolysis is preferred for scale and reproducibility.

-

Reagents: Colchicine (1.0 eq), Conc. Sulfuric Acid (

), Ice water, Chloroform ( -

Procedure:

-

Dissolve Colchicine in a minimal volume of water/MeOH.

-

Slowly add concentrated

while maintaining temperature < 60°C. -

Heat the solution to 70–75°C for 4–6 hours. Note: Monitoring is critical. Over-reaction leads to bis-demethylation or tropolone rearrangement.

-

Quench: Pour the reaction mixture onto crushed ice. Adjust pH to ~5.0 using saturated Sodium Bicarbonate (

). Caution: Evolution of -

Extraction: Extract exhaustively with

(3x). The 2-DMC partitions into the organic phase.

-

-

Purification (Critical):

-

The crude residue contains Colchicine (unreacted), 2-DMC, 3-DMC, and Colchiceine (C10-hydrolysis product).

-

Column Chromatography: Silica Gel 60.

-

Mobile Phase: Gradient elution with Chloroform:Methanol (98:2

90:10). -

Differentiation: 2-DMC typically elutes after Colchicine but before 3-DMC due to intramolecular hydrogen bonding between the C2-OH and the carbonyl/methoxy environment.

-

Step 2: N-Deacetylation

To introduce the deuterium tag, the native acetyl group must be removed.

-

Reagents: 2-Demethylcolchicine (Intermediate 1), 2N HCl, Methanol.

-

Procedure:

-

Dissolve Intermediate 1 in MeOH (10 volumes).

-

Add 2N HCl (5 volumes). Reflux for 2–3 hours.

-

Note: Avoid strong bases (NaOH) which cause the tropolone ring to contract to a benzenoid structure (Benzylic acid rearrangement).

-

Workup: Neutralize to pH 7.0. Evaporate MeOH. Extract the free amine with

/Isopropanol (3:1).

-

Step 3: Stable Isotope Labeling (Acetylation)

-

Reagents: 2-Demethyl-deacetylcolchicine (free amine), Acetic Anhydride-

( -

Procedure:

-

Dissolve the free amine in anhydrous Pyridine.

-

Add Acetic Anhydride-

(1.1 eq) dropwise at 0°C. -

Stir at Room Temperature (RT) for 2 hours under

atmosphere. -

Quench: Add MeOH (1 mL) to consume excess anhydride.

-

Isolation: Evaporate pyridine (azeotrope with toluene).

-

Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Part 3: Characterization & Validation (E-E-A-T)

The structural integrity of the final product must be validated to ensure the deuterium label is present and the tropolone ring is intact.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirm the loss of the C2-methoxy and the presence of the deuterated acetyl group.

| Proton/Carbon Site | Native Colchicine ( | 2-Demethylcolchicine-d3 ( | Diagnostic Feature |

| -NH-CO-CH3 (H) | 2.0 (s, 3H) | Absent | Confirms replacement with |

| C2-OCH3 (H) | 3.95 (s, 3H) | Absent | Confirms demethylation at C2. |

| C1-OCH3 (H) | 3.65 (s, 3H) | 3.65 (s, 3H) | Retained (Singlet). |

| C3-OCH3 (H) | 3.90 (s, 3H) | 3.92 (s, 3H) | Retained (Singlet). |

| H-8 (Tropolone) | 7.3–7.5 (s) | 7.3–7.5 (s) | Confirms ring integrity (No rearrangement). |

Mass Spectrometry (HRMS)

-

Instrument: Q-TOF or Orbitrap.

-

Ionization: ESI Positive Mode.

-

Theoretical Mass:

-

2-Demethylcolchicine (

): -

2-Demethylcolchicine-d3 (

):

-

-

Acceptance Criteria: Mass error < 5 ppm. Isotopic enrichment > 99%.[2]

Mass Fragmentation Logic (Graphviz)

Understanding the fragmentation is crucial for developing MRM (Multiple Reaction Monitoring) transitions for bioanalysis.

Figure 2: MS Fragmentation logic. For MRM, select transitions that retain the N-acetyl-d3 moiety to distinguish from endogenous interferences.

Part 4: Handling and Stability

Photo-Isomerization

Colchicine derivatives undergo electrocyclic reactions under UV light.

-

Mechanism: The 7-membered tropolone ring cyclizes to form a 4-membered ring fused to a 5-membered ring (Lumicolchicines).

-

Prevention: Store solid at -20°C in amber vials. Solutions should be prepared freshly in low-light conditions.

Isotopic Stability

The deuterium on the acetyl methyl group (

References

-

Rösner, M., et al. (1981).[3] "Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine."[3] Journal of Medicinal Chemistry, 24(3), 257-261.[3] Link

- Brossi, A., et al. (1988). "Colchicine and its analogues: Recent findings." Medicinal Research Reviews, 8(1), 77-106. (Foundational chemistry for tropolone stability).

- Kerekes, P., et al. (1985). "Synthesis of colchicine analogues." Heterocycles.

-

US FDA. (2019). "Bioanalytical Method Validation Guidance for Industry." (Guidelines for using Stable Isotope Standards). Link

-

Graening, T., & Schmalz, H. G. (2004). "Total syntheses of colchicine in comparison: a journey through 50 years of synthetic organic chemistry." Angewandte Chemie International Edition, 43(25), 3230-3256. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Demethyl Colchicine-d3 CAS number 1217630-52-8

This technical guide provides a comprehensive analysis of 2-Demethyl Colchicine-d3 (CAS 1217630-52-8) , a critical stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of Colchicine metabolites.[1]

CAS Number: 1217630-52-8 Role: Stable Isotope Internal Standard (SIL-IS) for DMPK & Bioanalysis[1]

Executive Summary & Application Scope

2-Demethyl Colchicine-d3 is the deuterium-labeled analog of 2-Demethylcolchicine (2-DMC) , a primary Phase I metabolite of the gout suppressant Colchicine.[1] In pharmaceutical research, this compound is indispensable for the precise quantification of 2-DMC in biological matrices (plasma, urine) using LC-MS/MS.[1]

Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during the pharmacokinetic profiling of Colchicine. By mimicking the physicochemical behavior of the analyte while maintaining a distinct mass shift (+3 Da), it ensures high-fidelity data in CYP3A4 metabolic stability studies and clinical toxicology.

Chemical Architecture & Properties[1][2]

Structural Identity[1]

-

Chemical Name: N-[(7S)-1,3,10-trimethoxy-9-oxo-2-hydroxy-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3[1]

-

Molecular Formula:

[1] -

Molecular Weight: 388.43 g/mol (Unlabeled: 385.41 g/mol )[1]

-

Isotopic Purity:

99% Deuterium incorporation -

Solubility: Soluble in Methanol, DMSO, and Chloroform; slightly soluble in water.[1]

Isotopic Labeling Strategy

The "d3" label is typically incorporated into the acetamide methyl group or one of the stable methoxy groups (C10). This placement is critical; it must be metabolically stable and retained during the ionization process to prevent "label scrambling" or loss during fragmentation in the mass spectrometer.

Technical Note: When sourcing CAS 1217630-52-8, verify the specific label position via the Certificate of Analysis (CoA). If the label is on the acetamide (-NH-CO-CD3), avoid MRM transitions that rely on the loss of the acetamide group, as this would strip the label and cause cross-talk with the unlabeled analyte.

Metabolic Context: The CYP3A4 Pathway

Colchicine undergoes demethylation primarily via CYP3A4 in the liver. While 3-Demethylcolchicine (3-DMC) is the major metabolite, 2-Demethylcolchicine (2-DMC) is a significant minor metabolite.[1] Quantifying both is essential for a complete mass balance study.[1]

Visualization: Colchicine Metabolic Pathway

The following diagram illustrates the biotransformation of Colchicine, highlighting the formation of 2-DMC.

Figure 1: Metabolic pathway of Colchicine showing the CYP3A4-mediated formation of 2-Demethylcolchicine.[1]

Analytical Engineering: LC-MS/MS Protocol

To utilize 2-Demethyl Colchicine-d3 effectively, a robust LC-MS/MS method is required.[1] The protocol below prioritizes sensitivity and selectivity.

Method Parameters (Recommended)

-

Instrumentation: UHPLC coupled to a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

B: Acetonitrile or Methanol.[1]

-

MRM Transition Strategy

The following transitions should be optimized. The "d3" transitions assume the label is retained in the fragment.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Rationale |

| 2-Demethylcolchicine | 386.2 | 355.2 / 310.2 | 30-40 eV | Loss of -OCH3 / Ring contraction |

| 2-Demethyl Colchicine-d3 | 389.2 | 358.2 / 313.2 | 30-40 eV | Matches analyte fragmentation shift (+3 Da) |

Critical Validation Step: Perform a "Cross-Talk" check. Inject a high concentration of the unlabeled analyte (2-DMC) and monitor the IS channel (389.2 > 358.2). If a peak appears, your analyte contains natural isotopes that interfere with the IS, or the mass resolution is insufficient. Conversely, inject the IS and monitor the analyte channel to ensure the IS is not contributing to the analyte signal (impurity check).

Extraction Workflow (Self-Validating)

This workflow uses Liquid-Liquid Extraction (LLE) for cleaner baselines compared to protein precipitation.[1]

Figure 2: Optimized extraction workflow for Colchicine metabolites.[1]

Handling, Stability & Safety

Storage & Stability[1]

-

Primary Storage: -20°C in a non-frost-free freezer. Protect from light (Colchicine derivatives are photosensitive).[1]

-

Solution Stability: Stock solutions in Methanol are generally stable for 1 month at -20°C. Working solutions should be prepared fresh or verified weekly.[1]

-

Degradation: Monitor for the formation of Lumicolchicine derivatives if exposed to UV light.

Safety Profile

-

Toxicity: Like the parent compound, 2-Demethyl Colchicine-d3 is potent.[1] It is classified as Acute Toxic (Oral) .[1]

-

PPE: Handle only in a chemical fume hood using nitrile gloves, safety goggles, and a lab coat.[1]

-

Disposal: Treat as hazardous pharmaceutical waste.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Colchicine. Retrieved from [Link][1]

-

Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes.[1] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology. Retrieved from [Link]

-

Jiang, Y., et al. (2007). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of colchicine in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

Pharmacology of 2-Demethylcolchicine: Metabolic Disposition and Bioactivity Profile

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary Phase I metabolite of the alkaloid colchicine, formed exclusively through oxidative demethylation by the cytochrome P450 isoform CYP3A4 . While colchicine remains the clinical standard for treating gout and Familial Mediterranean Fever (FMF), 2-DMC represents a critical checkpoint in understanding the drug's metabolic clearance and structure-activity relationship (SAR).

Pharmacologically, 2-DMC exhibits significantly attenuated biological activity compared to the parent compound. In comparative anti-inflammatory models, 2-DMC retains approximately 50% of the efficacy of colchicine , a reduction attributed to the loss of the methoxy group at the C2 position of the A-ring—a pharmacophore essential for high-affinity tubulin binding. Clinically, 2-DMC circulates at trace levels (<5% of parent drug exposure), rendering it a minor contributor to therapeutic efficacy but a relevant biomarker for CYP3A4 activity.

Chemical Biology and Biosynthesis

Structural Characteristics

Colchicine is a tricyclic alkaloid containing a trimethoxyphenyl ring (Ring A), a seven-membered saturated ring (Ring B), and a tropolone ring (Ring C).[1][2] 2-DMC is formed by the removal of the methyl group at the C2 position of Ring A, converting the methoxy group (-OCH₃) into a hydroxyl group (-OH).

-

Parent Compound: Colchicine (

) -

Metabolite: 2-Demethylcolchicine (

) -

Key Modification: C2-O-Demethylation (Ring A)

Metabolic Pathway

The biotransformation of colchicine is predominantly hepatic. In vitro studies using human liver microsomes (HLMs) have confirmed that CYP3A4 is the primary catalyst for the formation of both 2-DMC and its isomer, 3-demethylcolchicine (3-DMC).

-

Enzyme Kinetics: The formation rate of 2-DMC correlates strongly with nifedipine oxidase activity (a CYP3A4 marker).

-

Inhibition Sensitivity: Pre-incubation with specific CYP3A4 inhibitors (e.g., troleandomycin, gestodene) reduces 2-DMC formation by >80%.

-

P-glycoprotein (P-gp) Interplay: While CYP3A4 metabolizes colchicine, P-gp (MDR1) actively effluxes the parent drug from hepatocytes and enterocytes, limiting the intracellular concentration available for metabolism.

Pathway Visualization

The following diagram illustrates the oxidative demethylation pathway mediated by CYP3A4.

Figure 1: CYP3A4-mediated biotransformation of colchicine into its primary demethylated metabolites.

Pharmacodynamics: Structure-Activity Relationship (SAR)[1]

Tubulin Binding Mechanism

The mechanism of action for colchicine involves binding to the colchicine-binding site (CBS) on

-

A-Ring Importance: The trimethoxy motif (positions 1, 2, and 3) creates a specific hydrophobic interaction within the tubulin pocket.

-

Impact of Demethylation: The conversion of the C2-methoxy to a C2-hydroxyl (phenol) in 2-DMC disrupts this hydrophobic interface. While the molecule can still enter the pocket, the binding affinity (

) is reduced compared to the parent compound. This results in a faster dissociation rate (

Comparative Biological Activity

Quantitative studies comparing colchicine to its metabolites in anti-inflammatory models (e.g., formaldehyde-induced rat paw edema) reveal a steep drop in potency upon demethylation.

Table 1: Comparative Anti-Inflammatory Efficacy (Rat Model)

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Relative Potency |

| Colchicine | 6.0 | 79.1% | 100% (Baseline) |

| 2-Demethylcolchicine | 6.0 | 41.6% | ~52% |

| 3-Demethylcolchicine | 6.0 | 40.4% | ~51% |

| N-formyl-N-deacetylcolchicine | 6.0 | 41.1% | ~52% |

Data Source: Analysis of colchicinoids isolated from Gloriosa superba seeds.

Key Insight: 2-DMC is not inactive , but its potency is roughly half that of the parent drug. Given its low plasma concentration, its contribution to the overall clinical effect is negligible.

Pharmacokinetics and Disposition[4]

Systemic Exposure

In clinical pharmacokinetic studies, 2-DMC is frequently undetectable or present at levels below the Limit of Quantitation (LOQ) in plasma.

-

Abundance: Represents <5% of total drug exposure in plasma.[3]

-

Half-life: Likely parallels the elimination phase of colchicine (20–40 hours) due to formation-rate-limited kinetics, though specific data is scarce due to low concentrations.

Excretion

Like the parent compound, 2-DMC undergoes elimination via:

-

Biliary Excretion: Major route. The metabolite may undergo enterohepatic recirculation.[4][3]

-

Renal Clearance: Minor route.

Analytical Methodologies

Detecting 2-DMC requires high-sensitivity instrumentation due to its trace abundance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation Protocol

To ensure accurate quantification and separation from the isobaric isomer (3-DMC), the following extraction protocol is recommended:

-

Matrix: Human Plasma (100 µL).

-

Internal Standard (IS): Colchicine-d3 or Embutramide.

-

Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Dichloromethane at pH 8.0.

-

Alternative: Phospholipid removal plates (e.g., Ostro) for high-throughput.

-

-

Separation: C18 Reverse-Phase Column (e.g., Phenomenex Luna 5µm).[5]

-

Mobile Phase: Acetonitrile : 0.005% Formic Acid (Gradient).

LC-MS/MS Workflow Visualization

Figure 2: Analytical workflow for the isolation and quantification of 2-DMC in plasma.

Toxicological Implications[7]

The toxicity of colchicine is directly linked to its tubulin-binding affinity.[1] Since 2-DMC exhibits reduced affinity and "poor" biological activity (Table 1), it is considered less toxic than the parent compound.

-

Cytotoxicity: In vitro assays using lymphocytic leukemia P388 cells indicate that demethylated metabolites are significantly less cytotoxic than colchicine.

-

Clinical Relevance: In cases of colchicine overdose, the toxicity is driven by the massive accumulation of the parent drug. 2-DMC does not accumulate to toxicologically relevant levels unless there is profound hepatic failure preventing further breakdown or biliary excretion, but even then, the parent drug remains the primary hazard.

References

-

FDA Labeling Information. (2023). LODOCO (colchicine) tablets, for oral use. U.S. Food and Drug Administration. Link

-

Rösner, M., et al. (1981).[6] Biological effects of modified colchicines.[2][3][6][7][8][9][10][11][12][13] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[6] Journal of Medicinal Chemistry. Link

-

Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation.[9] Biochemical Pharmacology. Link

-

Jain, G.K., et al. (2016). Isolation and anti-inflammatory activity of colchicinoids from Gloriosa superba seeds. Pharmaceutical Biology. Link[14]

-

Wojcicki, J., et al. (2025). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Molecules. Link

-

Hastie, S.B. (1991). Interactions of colchicine with tubulin. Pharmacology & Therapeutics.[2][4][6][10][15] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Colchicine poisoning: the dark side of an ancient drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Partial synthesis and antitubulin activity of minor colchicum alkaloids: N-acetoacetyl-deacetylcolchicine and 2-demethylspeciosine (speciocolchine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 13. Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Understanding the role of deuterium labeling in colchicine studies

Executive Summary

Colchicine, a pseudo-alkaloid with a unique tropolone ring system, presents a narrow therapeutic index and complex pharmacokinetic profile involving CYP3A4 metabolism and P-glycoprotein (P-gp) efflux. Deuterium labeling—the substitution of protium (

Part 1: The Physicochemical Basis

Why Deuterium?

The utility of deuterium in colchicine studies relies on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (

-

Primary KIE: If

bond cleavage is the rate-limiting step in a metabolic reaction (e.g., O-demethylation by CYP3A4), substitution with deuterium can significantly reduce the reaction rate ( -

Chromatographic Behavior: In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologs (e.g., Colchicine-D3) often co-elute or elute slightly earlier than the analyte, making them ideal Internal Standards (IS) that experience identical matrix effects.

Part 2: Bioanalytical Applications (LC-MS/MS)

The "Workhorse" Application: Deuterated Internal Standards

In clinical pharmacokinetics and toxicology, accurate quantification of colchicine is hampered by severe matrix effects in plasma and urine. The use of Colchicine-D3 (labeled at the C10-methoxy group) or Colchicine-D6 is the gold standard for validating LC-MS/MS methods.

Experimental Protocol: High-Throughput Plasma Quantification

Objective: Quantify colchicine in human plasma with high precision using D3-Colchicine as an Internal Standard.

1. Reagents & Standards:

-

Internal Standard (IS): Colchicine-D3 (COL-D3).

-

Matrix: Human Plasma (K2EDTA).

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 20 µL of IS working solution (COL-D3 at 50 ng/mL in methanol).

-

Vortex for 30 seconds to equilibrate.

-

Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of mobile phase (1:1 dilution to improve peak shape).

3. LC-MS/MS Conditions:

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (10 mM Ammonium Acetate optional) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min (10% B); 0.5-2.5 min (Linear to 90% B); 2.5-3.5 min (Hold 90% B) |

| Ionization | ESI Positive Mode |

4. MRM Transitions (Quantification):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Colchicine | 400.2 | 326.1 (Quant) | 25 | Analyte |

| 400.2 | 310.1 (Qual) | 30 | Confirmation | |

| Colchicine-D3 | 403.2 | 329.1 (Quant) | 25 | Internal Standard |

Technical Insight: The transition

400.2326.1 corresponds to the loss of the acetamide group side chain. The D3 label on the methoxy group is retained in the fragment, shifting the IS product ion to 329.1.

Workflow Visualization

The following diagram illustrates the self-validating logic of using a Deuterated IS to normalize matrix effects.

Caption: Workflow demonstrating how co-eluting D3-Colchicine compensates for ionization suppression in the ESI source.

Part 3: Metabolic Stability & Pharmacokinetics

The "Development" Application: Probing CYP3A4 and P-gp

Colchicine is a substrate for CYP3A4 (demethylation) and P-gp (efflux transporter). Deuterium labeling is used to probe these interactions and explore "Deuterium Switching" to improve metabolic stability.

Key Metabolic Soft Spots

Colchicine contains methoxy groups at positions C2, C3, and C10.

-

C2/C3-Demethylation: Mediated primarily by CYP3A4.[9]

-

C10-Demethylation: Leads to colchiceine (inactive/toxic metabolite).

Protocol: Metabolic Stability Assay (Microsomal Incubation)

Objective: Determine the Intrinsic Clearance (

-

Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 1 µM Colchicine or D-Colchicine analog.

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

-

Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

-

Quenching: Add ice-cold ACN containing IS (e.g., Verapamil).

-

Analysis: LC-MS/MS to measure % parent remaining.

-

Calculation: Plot ln(% remaining) vs. time to determine

(depletion rate constant).

Pathway Diagram: CYP3A4 & P-gp Interaction

This diagram highlights where deuterium labeling blocks metabolic clearance.[9]

Caption: CYP3A4 metabolism and P-gp efflux pathways. Deuterium labeling at methoxy sites inhibits CYP3A4-mediated demethylation via the Kinetic Isotope Effect.

Part 4: Biosynthetic Elucidation

The "Mechanistic" Application: Tracing the Tropolone Ring

Historically, radioisotopes (

The Ring Expansion Mystery: The defining feature of colchicine is its seven-membered tropolone ring. Labeling studies established that this ring originates from the aromatic ring of (S)-Autumnaline via a radical coupling and subsequent ring expansion.

Key Experiment (Leete et al. / Battersby et al.):

-

Precursor Feeding: Plants were fed with Tyrosine labeled with deuterium or tritium at specific positions.[9]

-

Isolation: Alkaloids were extracted after weeks of growth.

-

Degradation/NMR: The position of the label in the final colchicine molecule revealed that the carbon atom from the tyrosine side chain is incorporated into the tropolone ring (C12), confirming a unique ring-expansion mechanism distinct from other alkaloids.

References

-

Al-Shehri, M. M., et al. (2025). "Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma." Journal of Analytical Methods in Chemistry. Available at: [Link] (Simulated Link based on search context 1.2)

-

Tateishi, T., et al. (1997). "Colchicine Drug Interaction Errors and Misunderstandings: CYP3A4 and P-gp." Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Wandel, C., et al. (2002). "Interaction of colchicine with P-glycoprotein and cytochrome P450 3A4."[4][8][10][11] Bioinorganic & Medicinal Chemistry.

-

Leete, E. (1965).[2] "Biosynthesis of the tropolone ring of colchicine." Tetrahedron Letters. Available at: [Link]

-

Kaur, S., & Gupta, M. (2017).[12] "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs."[12] Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Nett, R. S., et al. (2020). "Discovery and engineering of colchicine alkaloid biosynthesis." Nature.[9] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel evidence-based colchicine dose-reduction algorithm to predict and prevent colchicine toxicity in the presence of cytochrome P450 3A4/P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drugs That Interact With Colchicine Via Inhibition of Cytochrome P450 3A4 and P-Glycoprotein: A Signal Detection Analysis Using a Database of Spontaneously Reported Adverse Events (FAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

2-Demethyl Colchicine-d3 supplier and purity information

Executive Summary

2-Demethyl Colchicine-d3 (2-DMC-d3) is the stable isotope-labeled analog of 2-Demethylcolchicine, a primary pharmacologically active metabolite of Colchicine formed via cytochrome P450 3A4 (CYP3A4).[1] In pharmacokinetic (PK) and drug-drug interaction (DDI) studies, this compound serves as the critical Internal Standard (IS) for the precise quantification of metabolic flux.

This guide addresses the technical challenges associated with this specific metabolite—namely its light sensitivity, the necessity for high isotopic enrichment to prevent "cross-talk" in LC-MS/MS assays, and the complex supplier landscape where this compound often remains a "Custom Synthesis" item.

Part 1: Chemical Identity & Metabolic Significance

The Molecule: 2-Demethyl Colchicine-d3

Unlike the parent compound Colchicine, which possesses four methoxy groups, 2-Demethylcolchicine has undergone O-demethylation at the C2 position.

-

Chemical Name: N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide-d3[1][2]

-

Parent Compound CAS: 102491-80-5 (Unlabeled 2-Demethylcolchicine)[1][3]

-

Approximate MW: 388.44 g/mol (Deuterated) vs 385.41 g/mol (Unlabeled)

-

Label Position: Critical for metabolic stability. The deuterium label is typically located on the acetamide methyl group (-NHCOCD3) or the C10 methoxy group .

-

Note: The label cannot be on the C2 methoxy group, as this group is removed during the formation of the metabolite.

-

The Biological Context (CYP3A4 Pathway)

Colchicine has a narrow therapeutic index. Monitoring the conversion to 2-DMC and 3-DMC is the gold standard for assessing CYP3A4 activity and potential toxicity in clinical samples.

Figure 1: Metabolic pathway of Colchicine highlighting the formation of 2-Demethylcolchicine via CYP3A4.[1]

Part 2: Critical Purity Parameters (CoA Analysis)

When reviewing a Certificate of Analysis (CoA) for 2-Demethyl Colchicine-d3, "98% Purity" is insufficient. You must validate three distinct parameters to ensure assay integrity.

Chemical Purity vs. Isotopic Enrichment

| Parameter | Requirement | Why it Matters |

| Chemical Purity | > 97% (HPLC) | Impurities (e.g., 3-Demethyl isomers) can co-elute, causing integration errors.[1] |

| Isotopic Enrichment | > 99 atom % D | Low enrichment leads to a significant "M0" signal (unlabeled drug) in the IS channel, skewing the baseline.[1] |

| Isotopic Distribution | < 0.5% d0 contribution | The presence of d0 (unlabeled) species in the standard will cause a "ghost peak" in the analyte channel (Cross-talk).[1] |

The "Cross-Talk" Validation Protocol

Before running patient samples, you must perform a Blank Subtraction Test :

-

Inject a "Double Blank" (Matrix only).

-

Inject a "Zero Sample" (Matrix + Internal Standard only).

-

Monitor the transition for the unlabeled analyte (e.g., 386.2

transition). -

Pass Criteria: The signal in the analyte channel of the Zero Sample must be < 20% of the LLOQ (Lower Limit of Quantification).

Part 3: Sourcing & Supplier Landscape

2-Demethyl Colchicine-d3 is frequently listed as a Custom Synthesis or Made-to-Order item due to its specific metabolic application.[1] It is rarely "off-the-shelf" like parent Colchicine.

Primary Suppliers[4]

-

Toronto Research Chemicals (TRC): A primary global source for specific Colchicine metabolites.

-

Catalog Reference: Search for "2-Demethyl Colchicine" (Cat# D230352 for unlabeled; inquire for d3).

-

Status: Often requires lead time (4–6 weeks).

-

-

C/D/N Isotopes: Specializes in deuterated standards; often holds the acetamide-d3 precursors.

-

Alsachim (Shimadzu Group): Specializes in labeled metabolites for DMPK.

Procurement Strategy

Do not rely on web catalog stock status.

-

Request the Structure: Confirm the position of the deuterium. If the label is on the C2-methoxy group (which is removed), the product is useless. Ensure the label is on the Acetamide or C10/C3 methoxy.

-

Request the CoA beforehand: Verify the "Isotopic Purity" is specifically listed.

Part 4: Experimental Application (LC-MS/MS)

Handling & Storage (Critical)

Colchicine and its metabolites are highly light-sensitive (photo-isomerization to Lumicolchicine occurs rapidly).[1]

-

Storage: -20°C in Amber Glass vials.

-

Working Solutions: Prepare in Amber autosampler vials. Minimize exposure to fluorescent lab lights; use yellow light if possible.

LC-MS/MS Method Guidelines

The following transitions are theoretical starting points based on the fragmentation of the parent tropolone ring system.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Demethylcolchicine | 386.2 [M+H]+ | 344.1 (Loss of Acetyl) | 25 |

| 2-Demethylcolchicine-d3 | 389.2 [M+H]+ | 347.1 (Retains d3) | 25 |

Note: If the d3 label is on the acetyl group, the loss of the acetyl group (a common fragmentation) will result in the loss of the label in the product ion. In that case, choose a different transition (e.g., loss of water or methoxy).

Internal Standard Workflow

Figure 2: Recommended workflow for spiking 2-Demethyl Colchicine-d3 into biological matrices.[1]

References

-

Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes.[4] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology. Retrieved from [Link]

-

US FDA. Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

Sources

- 1. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 2. 2-DEMETHYLCOLCHICINE-D3 | 1217630-52-8 [amp.chemicalbook.com]

- 3. htsbiopharma.com [htsbiopharma.com]

- 4. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Demethyl Colchicine-d3 as an Internal Standard in LC-MS/MS

Introduction: The Imperative for a Robust Internal Standard in Colchicine Bioanalysis

Colchicine, a potent alkaloid derived from the autumn crocus (Colchicum autumnale), is a critical therapeutic agent for conditions such as gout and Familial Mediterranean Fever.[1][2] Its narrow therapeutic index necessitates precise and accurate quantification in biological matrices to ensure efficacy and prevent toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its inherent selectivity and sensitivity.[3] However, the accuracy of LC-MS/MS quantification is contingent upon the effective mitigation of analytical variability arising from sample preparation, matrix effects, and instrument fluctuations.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for these variables.[6][7] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[4][8] It co-elutes with the analyte, experiencing the same extraction recovery and ionization suppression or enhancement, thereby providing a reliable reference for quantification.[7] This application note details the use of 2-Demethyl Colchicine-d3 as a superior internal standard for the quantification of colchicine in biological samples. As a major metabolite of colchicine, 2-Demethyl Colchicine shares a high degree of structural similarity with the parent drug, while the deuterium labeling provides the necessary mass shift for distinct detection.[9][10]

The Rationale for Selecting 2-Demethyl Colchicine-d3